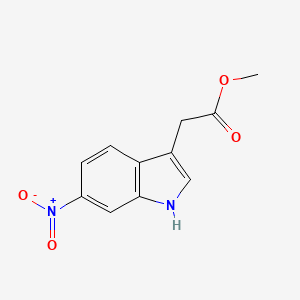

Methyl 6-Nitroindole-3-acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2097800-34-3 |

|---|---|

Molecular Formula |

C11H10N2O4 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 2-(6-nitro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H10N2O4/c1-17-11(14)4-7-6-12-10-5-8(13(15)16)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 |

InChI Key |

RIUFMQLMWHVLLX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Nitroindole 3 Acetate and Analogous Nitroindole 3 Acetates

Established Strategies for Indole (B1671886) Ring Formation

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. These strategies range from traditional condensation reactions to sophisticated modern catalytic systems.

Fischer Indole Synthesis Applications and Modifications

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted indoles by varying the starting materials.

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.orgnih.gov Following protonation, a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs, breaking the N-N bond and forming a C-C bond. nih.gov The resulting diimine intermediate then undergoes cyclization and elimination of ammonia to yield the aromatic indole ring. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.orgnih.gov The synthesis of nitroindoles, including precursors to 6-nitroindole (B147325) derivatives, can be achieved using nitrophenylhydrazines as starting materials. nih.govtandfonline.com

A significant modern adaptation is the Buchwald modification , which expands the scope of the Fischer synthesis. This palladium-catalyzed reaction enables the formation of the necessary N-arylhydrazone intermediates by cross-coupling aryl bromides or halides with hydrazones. wikipedia.orgchem-station.com This approach avoids the need to handle potentially unstable arylhydrazines and allows for the synthesis of indoles from a broader range of readily available starting materials. chem-station.comyoutube.com

Modern Annulation and Cyclization Approaches to Indole Derivatives

While the Fischer synthesis is robust, modern organic chemistry has introduced a variety of powerful annulation (ring-forming) and cyclization reactions that offer alternative pathways to the indole core, often with enhanced control and milder conditions.

Transition-metal catalysis, particularly with palladium, has become a powerful tool for indole synthesis. mdpi.com The Larock annulation is a notable example, involving the palladium-catalyzed coupling of an o-haloaniline with a disubstituted alkyne. researchgate.netijpba.info This method is highly versatile for producing polysubstituted indoles. Recent advancements have focused on making this process more sustainable by exploring nickel catalysis as a more economical alternative. researchgate.netijpba.info

Other modern strategies include:

Reductive Annulation: Nitroarenes can serve as precursors in reductive cyclization processes to form the indole ring. rsc.org For instance, the reduction of ortho-nitrostyrenes can lead to indole formation through intramolecular cyclization. rsc.org

Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions that form either the C2-C3 or N-C2 bond of the indole ring have been developed. These methods often start with appropriately substituted anilines and alkynes and proceed under relatively mild conditions. mdpi.com

Acid-Mediated Cyclization: Precursors like acetals derived from o-aminobenzaldehydes can undergo acid-mediated cyclization to form the indole nucleus. nih.gov

These modern methods provide complementary approaches to classical syntheses, often accommodating a wider range of functional groups and offering different regiochemical outcomes. mdpi.comnih.gov

Multi-component Reaction Strategies for Indole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules, including indoles. nih.govresearchgate.net MCRs are valued for their operational simplicity and ability to rapidly generate molecular diversity. arkat-usa.orgresearchgate.net

Several MCRs have been adapted for the synthesis of functionalized indoles:

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for creating diverse molecular scaffolds, and variations have been developed that incorporate the indole nucleus. arkat-usa.orgresearchgate.net

Petasis Reaction: A modification of the Mannich reaction, the Petasis boronic acid-Mannich reaction can utilize N-substituted indoles to form new carbon-carbon bonds at the C-3 position. acs.org

Domino Reactions: Many MCRs for indole synthesis involve domino or cascade sequences, where the initial product of the multi-component coupling undergoes subsequent intramolecular reactions to build the heterocyclic ring system. arkat-usa.org

These strategies are particularly useful for creating libraries of substituted indoles for biological screening, as they allow for multiple points of diversification in a single synthetic step. researchgate.net

Regioselective Introduction of Nitro and Ester Functionalities

Once the indole core is formed, the introduction of the nitro group at the C-6 position and the acetate (B1210297) group at C-3 is required. The inherent reactivity of the indole ring, which favors electrophilic substitution at C-3, makes regioselective functionalization at the benzene (B151609) ring (the "bz" ring) a significant challenge.

Nitration Methodologies at C-6 of the Indole System

Direct nitration of the indole ring typically occurs at the C-3 position due to the high electron density of the pyrrole (B145914) ring. bhu.ac.in To achieve substitution at the C-6 position, strategies that either block the C-3 position or modify the reactivity of the indole system are necessary.

A successful approach involves the nitration of a protected indoline-2-carboxylic acid. researchgate.net In this method, the saturation of the pyrrole ring in the indoline precursor deactivates the C-3 position towards electrophilic attack, directing the nitration to the benzene ring. Subsequent dehydrogenation (aromatization) of the indoline ring re-forms the indole nucleus, yielding the desired 6-nitroindole derivative. researchgate.net Specifically, indoline-2-carboxylic acid can be nitrated to give 6-nitroindoline-2-carboxylic acid. Esterification followed by dehydrogenation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) produces Methyl 6-nitroindole-2-carboxylate in good yield. researchgate.net

Another strategy involves the nitration of N-protected tryptophan derivatives. For instance, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester in trifluoroacetic acid selectively yields the 6-nitro product. nih.gov The strong acidic medium and the nature of the protecting groups direct the nitronium ion to the less reactive but sterically accessible C-6 position. nih.gov

| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |

| Indoline-2-carboxylic acid | HNO₃/H₂SO₄ | 6-Nitroindoline-2-carboxylic acid | - | researchgate.net |

| Methyl 1-acetylindoline-2-carboxylate | HNO₃/H₂SO₄ | Methyl 1-acetyl-5-nitroindoline-2-carboxylate | 40% (total) | researchgate.net |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in Trifluoroacetic acid (TFA) | Nα,N1-Bis(trifluoroacetyl)-6-nitro-L-tryptophan methyl ester | High | nih.gov |

Traditional nitration methods often rely on harsh, corrosive mixed acids (HNO₃/H₂SO₄), which can lead to poor functional group tolerance and environmental concerns. rsc.orgnih.gov This has driven the development of milder, more selective nitration protocols that operate under non-acidic and metal-free conditions.

One such innovative method employs a combination of ammonium tetramethylnitrate (NMe₄NO₃) and trifluoroacetic anhydride ((CF₃CO)₂O). rsc.orgrsc.org This system generates trifluoroacetyl nitrate (B79036) (in situ), a potent electrophilic nitrating agent that can functionalize a variety of indoles without the need for strong acids or metal catalysts. rsc.orgrsc.org The reaction proceeds under mild conditions, typically at low temperatures (0–5 °C) in a solvent like acetonitrile (B52724). nih.gov

While this protocol has been primarily optimized for the highly regioselective nitration of the C-3 position of various substituted indoles, the study demonstrated its compatibility with indoles already bearing substituents at the C-6 position. rsc.org This indicates the mildness of the conditions and suggests its potential applicability in complex syntheses where sensitive functional groups must be preserved. The development of such protocols is a significant step towards greener and more efficient synthetic chemistry. rsc.orgrsc.org

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Outcome | Reference |

| NMe₄NO₃ | (CF₃CO)₂O | CH₃CN | 0–5 | Highly efficient C-3 nitration of N-Boc indole (97% yield) | rsc.org |

| NMe₄NO₃ | (CF₃CO)₂O | DCM | -20 | No Reaction | rsc.org |

| NMe₄NO₃ | (CF₃CO)₂O | DMSO | 0–5 | Trace Product | rsc.org |

Chemical Reactivity and Mechanistic Transformations of Methyl 6 Nitroindole 3 Acetate

Reactions Involving the Indole (B1671886) Nucleus

The indole nucleus of Methyl 6-Nitroindole-3-acetate can undergo a range of reactions, including substitutions and additions, with the regioselectivity being a key aspect of its chemical behavior.

Electrophilic Substitution: The indole nucleus is generally an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the 6-position diminishes the electron density of the ring, making electrophilic aromatic substitution more challenging compared to unsubstituted indoles. youtube.comyoutube.com The nitro group is a meta-director in electrophilic aromatic substitution on a simple benzene (B151609) ring. youtube.comyoutube.com In the case of the indole ring system, the outcome of electrophilic substitution is influenced by both the nitro group and the methyl acetate (B1210297) group at the 3-position. The inherent reactivity of the indole ring typically favors electrophilic attack at the C3 position. Since this position is already substituted in this compound, electrophilic attack would be directed to other positions, with the directing effects of the existing substituents playing a crucial role.

Nucleophilic Substitution: The electron-withdrawing nature of the nitro group at the 6-position makes the indole nucleus of this compound susceptible to nucleophilic attack. clockss.org Research on the closely related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated that it serves as a versatile substrate for nucleophilic substitution reactions, with various nucleophiles attacking the 2-position of the indole ring. clockss.orgnii.ac.jp This suggests that Methyl 6--Nitroindole-3-acetate would also be activated towards nucleophilic attack at the C2 position. The nitro group's ability to stabilize a negative charge facilitates the addition of nucleophiles. nih.gov

| Reaction Type | Effect of Nitro Group | Predicted Site of Attack | Supporting Evidence |

|---|---|---|---|

| Electrophilic Substitution | Deactivating, Meta-directing | Complex, influenced by both substituents | General principles of electrophilic aromatic substitution youtube.comyoutube.com |

| Nucleophilic Substitution | Activating | C2 Position | Reactivity of 1-methoxy-6-nitroindole-3-carbaldehyde clockss.orgnii.ac.jp |

Dearomatization reactions provide a powerful method for the synthesis of three-dimensional molecular structures from flat aromatic systems. Nitroindoles, including derivatives like this compound, can undergo dearomatization processes due to the electron-deficient nature of the indole ring system. researchgate.netrsc.org These reactions often involve the addition of nucleophiles or participation in cycloaddition reactions that disrupt the aromaticity of the indole nucleus. researchgate.netacs.org The presence of the nitro group is crucial for activating the indole for such transformations. nih.gov For instance, the dearomatization of 3-nitroindoles has been achieved through phosphine-catalyzed enantioselective [3+2] annulation reactions. nih.gov Similarly, palladium-catalyzed dearomative cycloadditions have also been reported for 3-nitroindoles. nih.gov These methodologies highlight the potential of the nitro-substituted indole core to serve as a building block for complex, non-aromatic structures.

Nitroindoles can participate in various cycloaddition reactions, acting as either the diene/dipole or the dienophile/dipolarophile component. The electron-withdrawing nitro group enhances the reactivity of the indole system in these transformations. Specifically, [3+2] cycloaddition reactions of nitroindoles have been utilized to construct complex heterocyclic scaffolds. For example, the reaction of 3-nitroindoles with vinyl species in the presence of a palladium catalyst can lead to the formation of pyrroloindoline structures through a dearomative cycloaddition. acs.org Base-controlled dearomative [3+2] cycloadditions between 3-nitroindoles and fumaric acid amide esters have also been developed to produce diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org These reactions demonstrate the utility of the nitroindole scaffold in constructing polycyclic systems.

| Cycloaddition Type | Role of Nitroindole | Reactant Partner | Product |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophile | Vinylaziridine (Pd-stabilized 1,3-dipole) | Pyrroloindoline acs.org |

| [3+2] Cycloaddition | Dipolarophile | Fumaric acid amide esters | Pyrrolo[2,3-b]indole derivatives rsc.org |

| [4+2] Cycloaddition | Dienophile | 2-Alkylidenetrimethylene carbonates | Indoline-fused tetrahydropyrans nih.gov |

Transformations of the Nitro Group

The nitro group of this compound is not merely a passive directing group but can also undergo chemical transformations, providing a handle for further functionalization of the molecule.

A significant transformation of the nitro group is its reduction to an amino group. This conversion is a valuable synthetic tool as it transforms an electron-withdrawing group into an electron-donating group, thereby altering the chemical properties of the indole ring. The reduction of nitroarenes to the corresponding anilines is a well-established process in organic synthesis. rsc.org Various methods can be employed for the reduction of the nitro group in 6-nitroindole (B147325) derivatives to the corresponding 6-aminoindoles. Common reducing agents include metals like iron in acidic media, tin(II) chloride, and catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. rsc.org The resulting 6-aminoindole (B160974) derivatives are versatile intermediates for the synthesis of a wide range of biologically active compounds and materials.

| Reducing Agent/System | Product | General Applicability |

|---|---|---|

| Fe / Acid | 6-Aminoindole | Widely used for nitroarene reduction |

| SnCl2 | 6-Aminoindole | Common laboratory reagent for nitro group reduction |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | 6-Aminoindole | Clean and efficient method |

| Sodium Hydrosulfite | 6-Aminoindole | Can be used for selective reductions |

The nitro group in this compound plays a crucial role as a reactive intermediate by activating the indole nucleus for various transformations. Its strong electron-withdrawing nature facilitates reactions that might not be feasible with unsubstituted indoles. nih.gov As discussed, it activates the ring for nucleophilic attack, particularly at the C2 position. clockss.org In dearomatization and cycloaddition reactions, the nitro group enables the indole to act as an electron-deficient partner, promoting reactions with electron-rich species. researchgate.netnih.gov Furthermore, in some contexts, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, further highlighting its role in facilitating the functionalization of the indole ring. nih.govuni-rostock.de The ability of the nitro group to be transformed into other functional groups, most notably the amino group, underscores its importance as a versatile synthetic handle. uni-rostock.de

Reactions at the Ester Group

The ester functionality in this compound is a key site for a variety of chemical transformations. These reactions allow for the modification of the acetate side chain, leading to a diverse range of derivatives with potential applications in medicinal chemistry and organic synthesis. The reactivity of the ester group is influenced by the electron-withdrawing nature of the 6-nitroindole core.

Hydrolysis: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-nitroindole-3-acetic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis through a reversible process. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that goes to completion. A stoichiometric amount of a strong base, such as sodium hydroxide (B78521), is required. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. Given the electron-withdrawing effect of the 6-nitro group, the carbonyl carbon of the ester is rendered more electrophilic, potentially facilitating the nucleophilic attack by the hydroxide ion.

| Reaction | Reagents and Conditions | Product | Notes |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl (catalytic), H₂O, heat | 6-Nitroindole-3-acetic acid | Reversible reaction, driven by excess water. |

| Base-Catalyzed Hydrolysis | NaOH or KOH (stoichiometric), H₂O/alcohol, heat | Sodium 6-nitroindole-3-acetate | Irreversible reaction, followed by acidification to obtain the carboxylic acid. |

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by using a large excess of the reactant alcohol.

Base-Catalyzed Transesterification: An alkoxide base, typically corresponding to the alcohol being used for the exchange, is employed. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate. Elimination of the original methoxide group yields the new ester.

| Reaction | Reagents and Conditions | Product | Notes |

| Acid-Catalyzed Transesterification | R'OH, H₂SO₄ or HCl (catalytic), heat | Alkyl 6-nitroindole-3-acetate | Equilibrium process, driven by excess R'OH. |

| Base-Catalyzed Transesterification | R'OH, NaOR' or KOR' (catalytic or stoichiometric), heat | Alkyl 6-nitroindole-3-acetate | The alkoxide of the new alcohol is typically used as the catalyst. |

The acetate portion of this compound possesses an active methylene (B1212753) group (the α-carbon) flanked by the indole ring and the ester carbonyl group. The protons on this carbon are acidic and can be removed by a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Alkylation: The enolate generated from this compound can be alkylated by reacting it with an alkyl halide in an SN2 reaction. This allows for the introduction of various alkyl groups at the α-position of the acetate side chain. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial to ensure complete enolate formation and prevent side reactions like self-condensation.

Claisen Condensation: The enolate of this compound can also act as a nucleophile in a Claisen condensation reaction. In a self-condensation, it would react with another molecule of the ester to form a β-keto ester. In a crossed Claisen condensation, it can react with a different, non-enolizable ester (e.g., an aromatic ester or a carbonate) to produce a variety of β-keto ester derivatives. The reaction is typically carried out in the presence of a strong base like sodium ethoxide.

Mannich Reaction: While the Mannich reaction traditionally involves the aminoalkylation of an acidic proton of a carbonyl compound, indoles themselves are known to undergo this reaction at the electron-rich C3 position. However, derivatization of the acetate side chain could potentially be achieved through careful selection of reagents and reaction conditions. A more plausible scenario would be the initial synthesis of gramine (B1672134) derivatives of 6-nitroindole, followed by displacement with a nucleophile to introduce the acetate moiety.

| Reaction Type | Key Reagents | General Product Structure | Notes |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 6-Nitro-α-alkyl-indole-3-acetic acid methyl ester | R should be a primary alkyl group for efficient SN2 reaction. |

| Claisen Condensation | NaOEt, EtOH | β-Keto ester derivative | Can undergo self-condensation or crossed condensation with other esters. |

| Amide Formation | R₂NH, heat or catalyst | 2-(6-Nitro-1H-indol-3-yl)-N,N-dialkylacetamide | Direct amidation can be challenging and may require activation of the ester or conversion to the acid chloride. |

Metal-Catalyzed Reactions and Cross-Couplings of Nitroindole-3-acetate Scaffolds

The 6-nitroindole-3-acetate scaffold is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated or triflated indole precursor to participate in the catalytic cycle. The nitro group can also influence the reactivity and in some cases, can itself be a coupling partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate. A halogenated derivative of this compound (e.g., at the 2, 4, 5, or 7-position) could be coupled with various aryl or vinyl boronic acids to introduce new substituents on the indole ring. Recent studies have also demonstrated the use of nitroarenes as electrophilic partners in Suzuki-Miyaura couplings, suggesting the potential for direct coupling at the C6 position via cleavage of the C-NO₂ bond under specific catalytic conditions. organic-chemistry.orgmdpi.com

Heck-Mizoroki Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org A halogenated this compound could be coupled with various alkenes to introduce vinyl groups onto the indole nucleus. The regioselectivity of the reaction on the indole ring can be influenced by the choice of ligands and reaction conditions. rsc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comwikipedia.org A halogenated this compound could be used to introduce alkynyl moieties onto the indole scaffold, which are valuable functional groups for further synthetic transformations. The reaction is typically carried out under mild, often amine- and solvent-free, conditions. organic-chemistry.orgnih.gov

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. For instance, copper-catalyzed Ullmann-type reactions can be used for the formation of C-N, C-O, and C-S bonds. Furthermore, recent developments have shown that copper can catalyze the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. nih.gov This opens up the possibility of transforming the nitro group of this compound into an amino group followed by arylation, or potentially direct coupling.

| Coupling Reaction | Catalyst System | Coupling Partners | Typical Bond Formed |

| Suzuki-Miyaura | Pd(0) complex, Base | Halo-nitroindole + R-B(OH)₂ | Aryl-Aryl, Aryl-Vinyl |

| Heck-Mizoroki | Pd(0) complex, Base | Halo-nitroindole + Alkene | Aryl-Vinyl |

| Sonogashira | Pd(0)/Cu(I) complex, Base | Halo-nitroindole + Terminal Alkyne | Aryl-Alkynyl |

| Copper-Catalyzed N-Arylation | Cu(I) or Cu(II) salt, Ligand | Nitroarene + R-B(OH)₂ | Aryl-Amine (after reduction) |

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Nitroindole 3 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon environments.

The ¹H NMR spectrum of Methyl 6-nitroindole-3-acetate provides specific signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, while coupling constants (J) reveal the connectivity of adjacent protons. The aromatic region is particularly informative, displaying signals for the protons on the indole (B1671886) ring system, which are deshielded by the aromatic current and influenced by the electron-withdrawing nitro group.

The spectrum is expected to show a singlet for the proton at the C2 position, characteristic of a 3-substituted indole. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) will exhibit distinct splitting patterns. Specifically, a doublet is expected for H-7, a doublet of doublets for H-5, and another doublet for H-4, reflecting their coupling relationships. The methylene (B1212753) protons of the acetate (B1210297) group and the methyl protons of the ester function will appear as sharp singlets in the aliphatic region of the spectrum. The broad singlet corresponding to the N-H proton of the indole ring is typically observed at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is based on predicted values from foundational NMR principles and data for structurally similar compounds, as specific experimental data was not available in the searched literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~10.5 - 11.5 | br s | - | 1H |

| H-7 | ~8.4 | d | ~2.0 | 1H |

| H-5 | ~8.0 | dd | ~8.8, 2.0 | 1H |

| H-4 | ~7.6 | d | ~8.8 | 1H |

| H-2 | ~7.3 | s | - | 1H |

| CH₂ | ~3.8 | s | - | 2H |

| OCH₃ | ~3.7 | s | - | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, thus mapping its carbon framework. The spectrum for this compound would feature eleven distinct signals. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield. The aromatic carbons of the indole ring resonate in the intermediate region, with their specific shifts influenced by the attached nitro group and the fused pyrrole (B145914) ring. The carbon atom bearing the nitro group (C-6) is expected to be significantly deshielded. The aliphatic carbons of the methylene and methyl groups of the acetate side chain will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is based on predicted values from foundational NMR principles and data for structurally similar compounds like 6-nitroindole (B147325), as specific experimental data was not available in the searched literature. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~171 |

| C-6 | ~143 |

| C-7a | ~136 |

| C-3a | ~128 |

| C-2 | ~125 |

| C-4 | ~120 |

| C-5 | ~118 |

| C-7 | ~110 |

| C-3 | ~108 |

| OCH₃ | ~52 |

| CH₂ | ~31 |

For a molecule like this compound, which lacks stereocenters, stereochemical assignment is not applicable. However, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY: A ¹H-¹H COSY experiment would confirm the coupling network within the aromatic ring, showing correlations between H-4 and H-5, and between H-5 and H-7.

HSQC: An HSQC spectrum would directly link each proton signal to the carbon atom to which it is attached, definitively assigning the signals for C-2/H-2, C-4/H-4, C-5/H-5, C-7/H-7, the CH₂ group, and the OCH₃ group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₁₀N₂O₄. nih.gov

Table 3: Calculated Exact Masses for this compound and its Common Adducts

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₁H₁₀N₂O₄ | 234.0641 |

| [M+H]⁺ | C₁₁H₁₁N₂O₄⁺ | 235.0719 |

| [M+Na]⁺ | C₁₁H₁₀N₂O₄Na⁺ | 257.0538 |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound would be expected to proceed through several predictable pathways.

The molecular ion peak [M]⁺˙ at m/z 234 would be observed. A primary fragmentation event would be the cleavage of the ester side chain. This can occur via two main routes:

Loss of a methoxy (B1213986) radical (•OCH₃), resulting in an acylium ion [M - 31]⁺ at m/z 203.

Loss of the entire methoxycarbonyl radical (•COOCH₃), leading to the formation of a stable 6-nitro-3-methylidene-3H-indolyl cation [M - 59]⁺ at m/z 175. This is often a prominent peak for indole-3-acetates.

Further fragmentation could involve the nitro group, with potential losses of NO (30 Da) or NO₂ (46 Da), and cleavage of the indole ring structure itself.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

| 234 | [C₁₁H₁₀N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 175 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 130 | [C₈H₆N]⁺ | Skatole cation (from rearrangement and loss of NO₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the fact that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their bonds. The resulting IR spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to different vibrational modes of its functional groups.

Key functional groups and their expected IR absorption ranges include:

N-H Stretch: The indole ring contains a secondary amine (N-H) group, which is expected to show a stretching vibration in the region of 3300-3500 cm⁻¹. This band is often of medium intensity and can be broadened due to hydrogen bonding.

Aromatic C-H Stretch: The aromatic C-H bonds of the indole ring will exhibit stretching vibrations typically above 3000 cm⁻¹, usually in the range of 3000-3150 cm⁻¹.

Aliphatic C-H Stretch: The CH₂ and CH₃ groups of the acetate moiety will have stretching vibrations just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ region.

Carbonyl (C=O) Stretch: The ester functional group contains a carbonyl group, which gives rise to a strong and sharp absorption band. For a saturated ester like methyl acetate, this band is typically observed in the range of 1735-1750 cm⁻¹.

Nitro (NO₂) Group Stretches: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ region, and the symmetric stretch is observed in the 1300-1370 cm⁻¹ range. These are usually strong absorptions.

C-N Stretch: The C-N bond of the indole ring and the nitro group will have stretching vibrations in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-O Stretch: The ester group also has a C-O stretching vibration, which is expected to appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene ring portion of the indole nucleus typically appear in the 690-900 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern.

The following interactive data table summarizes the expected characteristic infrared absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300-3500 | Medium, possibly broad |

| Aromatic C-H | Stretch | 3000-3150 | Medium to weak |

| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850-2960 | Medium |

| Ester C=O | Stretch | 1735-1750 | Strong, sharp |

| Nitro NO₂ | Asymmetric Stretch | 1500-1570 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1300-1370 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to weak |

| Ester C-O | Stretch | 1000-1300 | Medium |

| Aromatic C-H | Out-of-plane Bend | 690-900 | Medium to strong |

Analysis of an experimental IR spectrum of this compound would involve matching the observed absorption bands with these expected ranges to confirm its chemical structure.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The applicability of X-ray crystallography to this compound is contingent upon the ability to grow single crystals of suitable quality. While the scientific literature contains numerous examples of the successful application of X-ray crystallography to determine the structures of various indole derivatives, a specific crystallographic study for this compound has not been identified in the reviewed sources.

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would provide invaluable insights into its solid-state structure. This would include:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity, verifying the indole core, the position of the nitro group at the 6th position, and the methyl acetate group at the 3rd position.

Molecular Geometry: Precise measurements of all bond lengths and angles within the molecule. This would allow for a detailed analysis of the geometry of the indole ring system and the conformation of the methyl acetate side chain relative to the ring.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing the nature and geometry of any intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H and the nitro or carbonyl oxygen atoms) and π-π stacking interactions between the aromatic indole rings.

Without experimental data, any discussion of the specific solid-state structure of this compound remains speculative.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. CD spectroscopy is a powerful tool for determining the enantiomeric purity and absolute configuration of chiral compounds.

The application of chiroptical spectroscopy to this compound is dependent on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. Based on the chemical structure of this compound, it does not possess a stereogenic center (a carbon atom bonded to four different substituents). Therefore, in its ground state, the molecule is achiral.

Computational and Theoretical Investigations of Methyl 6 Nitroindole 3 Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons and predict a molecule's stability, geometry, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For derivatives of 3-nitroindole, DFT has been instrumental in explaining experimentally observed selectivities in chemical reactions. acs.org DFT calculations can accurately predict optimized geometries, including bond lengths and angles, and the distribution of electrostatic potential across the molecule.

Studies on related nitro-substituted indoles show that the nitro (NO₂) group significantly influences the electronic properties of the indole (B1671886) ring. scispace.comnih.gov This electron-withdrawing group lowers the energy of the molecule's occupied orbitals, which impacts its reactivity. nih.gov For instance, in palladium-catalyzed reactions, the presence of an NO₂ group has been shown to decrease the interaction energy between the indole and the palladium catalyst compared to an unsubstituted indole. scispace.com DFT methods, such as those employing the B3LYP functional, are also used to calculate the energies of molecular orbitals, which are crucial for predicting reactivity. mdpi.commdpi.com

Table 1: Representative DFT-Calculated Properties for Substituted Indoles Note: This table is illustrative, based on findings for related indole structures. Exact values for Methyl 6-Nitroindole-3-acetate would require specific calculation.

| Property | Unsubstituted Indole (Reference) | 6-Nitroindole (B147325) Derivative (Reference) | Influence of Nitro Group |

| Interaction Energy (E_int) with Pd(II) | -59.2 kcal/mol nih.gov | -45.0 kcal/mol nih.gov | Weakens interaction with electrophilic metals |

| HOMO Energy | -5.35 eV (for OMe-indole) nih.gov | Lowered Energy nih.gov | Decreases nucleophilicity |

| LUMO Energy | Not specified | Lowered Energy conicet.gov.ar | Increases electrophilicity |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are key predictors of chemical behavior.

For 3-nitroindole derivatives, the strong electron-withdrawing nature of the nitro group significantly lowers the energy of both the HOMO and the LUMO. nih.gov A lower LUMO energy makes the molecule a better electron acceptor, or electrophile. This is consistent with the observed reactivity of 3-nitroindoles as electrophiles in various dearomative cycloaddition and nucleophilic addition reactions. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a proposed mechanism.

For reactions involving 3-nitroindoles, computational studies have been used to:

Support Proposed Pathways: In the synthesis of 4-hydroxycarbazoles from 3-nitroindoles, a mechanism was proposed involving the deprotonation of an alkylidene azlactone, followed by a vinylogous conjugate addition to the 3-nitroindole to form a nitronate intermediate. acs.org This intermediate then undergoes intramolecular cyclization. acs.org Computational modeling can validate such proposed steps by confirming the stability of intermediates and the feasibility of transition states.

Explain Selectivity: DFT calculations have been employed to fully account for the selectivities observed in multicomponent [4+2]/[3+2] cycloadditions of 3-nitroindoles. acs.org These models can reveal why one product is formed preferentially over another by comparing the activation energy barriers for competing pathways.

Identify Unexpected Electronic Behavior: In a [4+2]/[3+2] cycloaddition sequence, while the first step followed classical FMO predictions, computational analysis of the second [3+2] step revealed an unexpected electronic displacement, with the electron-deficient reaction partner acting as an electron donor. acs.org

Clarify Reaction Initiation: The mechanism for the nitration of indole has been investigated computationally, suggesting that in certain non-acidic conditions, trifluoroacetyl nitrate (B79036) is formed in situ and acts as the electrophilic nitrating agent. nih.gov Similarly, the reaction of indole with the NO₃ radical is predicted to proceed via hydrogen abstraction from the N-H bond, followed by isomerization and addition of NO₂. acs.org

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of compounds with their biological activity. sci-hub.se This approach is crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. While specific SAR studies focused solely on this compound are not widely published, the principles can be applied based on research on related indole derivatives. researchgate.netmdpi.com

The general methodology involves:

Building a Library: A virtual library of analogues is created by systematically modifying the parent structure. For this compound, this could involve changing the position of the nitro group, substituting the methyl ester with other groups, or altering the indole core.

Molecular Docking: These analogues are then docked into the active site of a biological target (e.g., an enzyme or receptor). Docking programs calculate a binding score based on how well the ligand fits and the non-covalent interactions it forms, such as hydrogen bonds and hydrophobic interactions. researchgate.net

Identifying Key Interactions: SAR studies on indole-based inhibitors have highlighted the importance of specific interactions. For example, in a study of estrogen receptor-α inhibitors, the N-H of the indole ring formed a crucial hydrogen bond with the amino acid residue Threonine 347, which is a key feature for antagonism. researchgate.net

Developing a Model: By analyzing the docking scores and interactions across the library, a predictive SAR model is developed. This model can explain why certain structural features (like the presence and position of a nitro group or a halogen) increase or decrease activity, guiding the synthesis of more effective compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the atomic motions over time. This technique is invaluable for understanding the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological macromolecule.

For a molecule like this compound, which has a flexible acetate (B1210297) side chain, MD simulations could be used to:

Explore Conformational Space: MD can map the accessible conformations of the side chain, identifying the most stable or populated shapes the molecule can adopt in solution.

Analyze Binding Stability: When a ligand is docked into a protein, MD simulations can assess the stability of the binding pose over time. Simulations can reveal whether the ligand remains securely in the binding pocket or if it is unstable and dissociates. For example, MD simulations have been used to confirm the stable binding of inhibitors to their target enzymes, with fluctuations remaining low after an initial equilibration period. nih.gov

Study Protein-Ligand Interactions: MD provides a detailed picture of the dynamic interactions between a ligand and a protein, including the formation and breaking of hydrogen bonds. It can also reveal how the flexibility of both the ligand and the protein's active site (e.g., the "flaps" of HIV protease) are crucial for binding. nih.gov Studies on indole derivatives have used MD to investigate quenching mechanisms of indole fluorescence, providing insights into interactions with surrounding molecules. acs.org

Predictive Modeling of Chemical Transformations

Predictive modeling uses computational chemistry to forecast the outcomes of chemical reactions, including yield, regioselectivity, and stereoselectivity. This approach enables chemists to screen potential reactions in silico before performing them in the lab, saving time and resources.

In the context of this compound, predictive modeling can be applied to:

Forecast Regioselectivity: As seen in Diels-Alder reactions, DFT reactivity indices can successfully predict the regioselectivity of cycloadditions involving 3-nitroindoles. conicet.gov.ar By analyzing the local electrophilicity and nucleophilicity at different atomic sites, models can determine where a reaction is most likely to occur.

Predict Reactivity Trends: Computational models have been used to explain and predict reactivity trends in the palladation of substituted indoles. scispace.comnih.gov The models correctly predicted that electron-withdrawing groups like NO₂ would slow the reaction compared to electron-donating groups by altering the electronic interaction energy between the indole and the catalyst. scispace.com

Guide Synthesis Design: By modeling potential reaction pathways, chemists can identify the most efficient conditions for a desired transformation. For example, when synthesizing polysubstituted indoles, computational insights can help rationalize the reaction scope and guide the choice of starting materials and catalysts. nih.gov Similarly, understanding the mechanism of N-alkylation can help in designing scalable synthetic protocols. mdpi.com

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Contexts

Exploration of Molecular Targets and Pathways

The specific functional groups on the Methyl 6-nitroindole-3-acetate scaffold suggest potential interactions with various enzymes and receptors, which are key to many cellular signaling pathways.

Indole (B1671886) derivatives have been widely investigated as inhibitors of various enzymes. researchgate.net

Monoamine Oxidase (MAO): The indole nucleus is a core feature of many MAO inhibitors. Research into indole-based ureas has identified highly potent and selective MAO-B inhibitors. nih.gov For instance, certain 1-(1H-indol-5-yl)-3-phenylurea derivatives show complete inhibition of the MAO-B enzyme at tested concentrations. nih.gov The mechanism often involves the indole scaffold interacting with the active site of the enzyme. While direct studies on this compound are not specified, related 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one derivatives are noted to have the potential to inhibit MAO-A and MAO-B, which is relevant in the context of neurodegenerative diseases.

Acetylcholinesterase (AChE): AChE inhibitors are crucial for treating Alzheimer's disease, and numerous plant-derived natural products containing indole or related structures have shown anti-AChE activity. nih.gov For example, the alkaloid Geissoschizine methyl ether, an indole derivative, inhibits AChE in a reversible and non-competitive manner. nih.gov The carbamate (B1207046) group, in particular, is known to interact with the AChE active site. mdpi.com

Tubulin Polymerization: The indole nucleus is a structural feature of many compounds that inhibit tubulin polymerization, a key process in cell division. nih.gov This makes them attractive candidates for anticancer drug development. uevora.pt Vincristine and vinblastine (B1199706) are classic examples of indole-containing tubulin polymerization inhibitors. nih.gov More recently, synthetic arylthioindole (ATI) derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. csic.es The addition of a methyl acetate (B1210297) group to certain indole structures has been observed to increase activity against tubulin polymerization. mdpi.comuevora.pt Specifically, 2-alkoxycarbonyl-3-anilinoindoles were developed as potent tubulin polymerization inhibitors, with some exhibiting IC50 values below 2 µM against various cancer cell lines. uevora.pt

The interaction of indole compounds with nuclear receptors is an area of active research. While specific binding data for this compound with Estrogen Receptor-alpha (ER-α) is not prominently documented in the provided context, the broader class of indole derivatives has been studied for receptor interactions. For example, certain indole derivatives have been investigated for their binding to cannabinoid receptors. nih.gov The ability of small molecules to bind to receptors like ER-α is highly dependent on their three-dimensional shape and electronic properties, which would be influenced by the specific substitution pattern of this compound.

Cellular Response Studies in Research Cell Lines (e.g., Cell Proliferation, Apoptosis Induction)

The effects of nitroindole derivatives on cancer cells are a significant focus of research, with many studies reporting potent antiproliferative and pro-apoptotic activities. nih.gov

Cell Proliferation: Indole compounds have demonstrated potent anticancer activity by inhibiting cell proliferation. ijpsjournal.com Derivatives of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one, a structurally related compound, have been reported to significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 4.83 to 11.3 μM. Similarly, various 3-substituted indoles are recognized as anticancer agents. impactfactor.org A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were shown to have antiproliferative effects. d-nb.info

Apoptosis Induction: A key mechanism of anticancer activity for many indole derivatives is the induction of apoptosis (programmed cell death). ijpsjournal.com The nitro group in compounds like 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one is thought to be reduced within cells to form reactive oxygen species (ROS), which can trigger apoptosis. Studies on other nitro-substituted indoles confirm their ability to induce apoptosis. For example, certain conjugates showed significant apoptosis induction in the MCF-7 cancer cell line. nih.gov This process is often mediated by the regulation of apoptosis-related proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2. nih.govacs.org

| Compound Class | Cell Line | Observed Effect | IC50 Value (if available) | Reference |

|---|---|---|---|---|

| 1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one derivatives | MCF-7 (Breast), HCT116 (Colon) | Inhibition of cell proliferation | 4.83 - 11.3 µM | |

| 2-Alkoxycarbonyl-3-anilinoindoles | HeLa (Cervix), HT29 (Colon), MCF-7 (Breast) | Inhibition of cell proliferation | < 2 µM (for some derivatives) | uevora.pt |

| Indole-3-carbinol | H1299 (Lung) | Inhibition of cell proliferation, ROS generation, Apoptosis induction | 449.5 µM | nih.gov |

| 3-Arylthio-1H-indoles | MCF-7 (Breast) | Inhibition of cell growth | 4.5 nM (for potent derivative) | mdpi.com |

Structure-Activity Relationships (SAR) from In Vitro Biological Data

Understanding how the chemical structure of this compound relates to its biological activity is crucial for designing more potent and selective molecules. impactfactor.org

The nitro group is a critical functional group that significantly influences the biological profile of the indole scaffold. impactfactor.org Its strong electron-withdrawing nature enhances the electrophilicity of the indole ring, which can be important for certain chemical reactions and biological interactions. A key aspect of the nitro group's function is its ability to be reduced in the cellular environment to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, and ultimately an amino group. These reactive intermediates can interact with cellular components like DNA or proteins, leading to cytotoxic or other biological effects. This reduction is a well-documented mechanism for the antimicrobial and anticancer activities of nitro-containing compounds. The conversion of a 6-nitroindole (B147325) to a 6-aminoindole (B160974) is a common synthetic step to create new derivatives, which often exhibit different biological activities, highlighting the pivotal role of the nitro functionality. nih.govnih.gov

The biological activity of indole derivatives is highly dependent on the type and position of substituents on the indole ring. ijpsjournal.comimpactfactor.org

Position 3: The C3 position is the most common site for electrophilic substitution and is a crucial point for introducing diversity. pcbiochemres.com The methyl acetate group at C3 in the title compound is significant. Studies have shown that adding a methyl acetate group can enhance activity, for instance, in the context of tubulin polymerization inhibition. mdpi.comuevora.pt

Position 6: The location of the nitro group at C6 is also important. The regioselectivity of nitration can yield various isomers (e.g., 4-, 5-, 6-, or 7-nitroindole), each with potentially distinct biological profiles. google.comresearchgate.net The synthesis of specific 6-nitroindole derivatives is a key step in creating compounds with targeted activities, such as inhibitors for enzymes like IMPDH II and HDAC1. nih.gov

Nitrogen (N1) Position: Substitution at the indole nitrogen can also modulate activity. Many biologically active indoles are N-substituted. nih.gov For example, in a series of MAO-B inhibitors, removing a benzoyl group from the N1 position of the indole led to a significant increase in inhibitory activity, suggesting that a free N-H may be favorable for this specific target. nih.gov Conversely, alkylation at the N1 position, such as with a methyl group, is a common strategy to explore SAR and can lead to compounds with improved properties. nih.gov

| Compound Name | Core Structure | Key Substituents | Reported Biological Activity Context | Reference |

|---|---|---|---|---|

| This compound | Indole | C3: -CH2COOCH3, C6: -NO2 | (Inferred from related compounds) | N/A |

| Indole-3-acetic acid | Indole | C3: -CH2COOH | Anticancer activity against human cancer cell lines | impactfactor.org |

| 1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one | Indolone | N1: -CH3, C6: -NO2 | Antimicrobial, Anticancer, MAO Inhibition | |

| 6-Nitroindole-3-carbaldehyde | Indole | C3: -CHO, C6: -NO2 | Antimicrobial, Anticancer (via derivatives) | |

| Arylthioindoles (ATI) | Indole | C3: -S-Aryl, C5: -H, -Cl, -OCH3 | Tubulin polymerization inhibition; C5-OCH3 increased cytotoxicity | csic.es |

Impact of the Acetate Side Chain

The acetate side chain at the 3-position of the indole nucleus is a critical determinant of the biological interactions of this compound. While direct mechanistic studies on this specific compound are limited in publicly available literature, the influence of the 3-acetate group can be inferred from research on structurally related indole derivatives. The esterification of the carboxylic acid in indole-3-acetic acid (IAA) and its analogs has been shown to significantly modulate biological activity, often leading to enhanced potency.

The methyl ester of the acetate side chain in this compound can influence its biological profile in several ways. Firstly, the ester group increases the lipophilicity of the molecule compared to its corresponding carboxylic acid, which can enhance its ability to cross cell membranes and may lead to higher intracellular concentrations. This increased bioavailability at the site of action can result in more potent biological effects.

Secondly, the acetate side chain itself is a key structural motif for interaction with various biological targets. In the context of anticancer research, for instance, the presence of a methyl acetate group has been noted to increase the activity of certain indole derivatives that act as tubulin polymerization inhibitors. This suggests that the acetate moiety may be involved in binding to specific pockets within the target protein.

Furthermore, the ester linkage is susceptible to hydrolysis by cellular esterases, which can release the corresponding carboxylic acid (6-nitroindole-3-acetic acid) and methanol. This biotransformation can have significant implications for the compound's mechanism of action. The released carboxylic acid may have a different biological activity profile than the parent ester, potentially acting on different targets or having a different affinity for the same target. This suggests that this compound could act as a prodrug, with its biological effects being mediated, at least in part, by its hydrolyzed metabolite.

Research on other substituted indole-3-acetic acid esters supports the importance of the ester group in determining biological activity. For example, studies on 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters have demonstrated that the esters exhibit stronger activity in various bioassays compared to the free acid. researchgate.nettandfonline.com This enhancement in activity is attributed to the physicochemical properties conferred by the ester group. Similarly, ester derivatives of 5-hydroxyindole-3-carboxylic acid have shown potent cytotoxic effects against cancer cell lines. brieflands.com These findings underscore the crucial role of the acetate side chain in mediating the biological interactions of indole derivatives.

Comparative Analysis with Related Indole Derivatives in Biological Research

The biological activity of this compound can be better understood through a comparative analysis with other related indole derivatives that have been studied in various biological contexts. This comparison highlights the influence of different substituents on the indole core and the side chain at the 3-position.

Comparison with other Nitroindole Derivatives:

The position of the nitro group on the indole ring significantly impacts biological activity. While this compound features a nitro group at the 6-position, much of the available research focuses on 5-nitroindole derivatives. Studies on 5-nitroindoles have revealed their potential as anticancer agents, with the nitro group playing a key role in their mechanism of action. nih.gov For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene. nih.gov The electronic properties conferred by the nitro group, regardless of its position, are thought to be crucial for these interactions. However, the specific location of the nitro group can fine-tune the binding affinity and selectivity for different biological targets.

Comparison with Indole-3-Acetic Acid (IAA) and its Analogs:

This compound is a derivative of the well-known plant hormone indole-3-acetic acid (IAA). IAA and its analogs are characterized by the presence of a carboxymethyl side chain at the 3-position. The biological activities of these compounds are diverse and not limited to plant growth regulation. For example, IAA and some of its derivatives have been investigated for their anticancer properties. impactfactor.org

The key difference between this compound and IAA is the presence of the nitro group on the indole ring and the esterification of the carboxylic acid. As discussed previously, the methyl ester group in this compound likely enhances its lipophilicity and cellular uptake compared to the free acid form of IAA. Furthermore, the electron-withdrawing nature of the nitro group in this compound significantly alters the electronic distribution of the indole ring, which can lead to different biological activities compared to the unsubstituted IAA.

Comparison with Indoles Bearing Different Side Chains at the 3-Position:

The nature of the substituent at the 3-position of the indole ring is a major determinant of biological activity. While this compound possesses an acetate side chain, other indole derivatives feature a variety of functional groups at this position, such as acetyl, propionic acid, or more complex moieties. For example, 3-acetyl indole is a key precursor for the synthesis of various bioactive indole alkaloids. researchgate.net Indole-3-propionic acid (IPA) has been shown to have neuroprotective and antioxidant properties. The length and functionality of the side chain at the 3-position influence the molecule's ability to interact with specific biological targets.

The following table provides a comparative overview of the biological activities of this compound and related indole derivatives.

| Compound Name | Key Structural Features | Reported Biological Activities (in vitro/cellular) | Reference(s) |

| This compound | 6-Nitro group, 3-Methyl acetate side chain | (Inferred) Anticancer, antimicrobial, neuroprotective | - |

| 5-Nitroindole Derivatives | 5-Nitro group, various side chains | Anticancer (c-Myc G-quadruplex binders) | nih.gov |

| Indole-3-Acetic Acid (IAA) | 3-Carboxymethyl side chain | Plant growth regulation, potential anticancer | impactfactor.org |

| 4-Chloroindole-3-acetic acid esters | 4-Chloro group, 3-Alkyl acetate side chain | Enhanced auxin-like activity compared to the free acid | researchgate.nettandfonline.com |

| 5-Hydroxyindole-3-carboxylic acid esters | 5-Hydroxy group, 3-Ester side chain | Cytotoxic against breast cancer cells | brieflands.com |

| 3-Acetyl Indole | 3-Acetyl side chain | Precursor for bioactive alkaloids | researchgate.net |

| Indole-3-Propionic Acid (IPA) | 3-Propionic acid side chain | Neuroprotective, antioxidant | mdpi.com |

This comparative analysis highlights that while the indole scaffold is a common feature, the specific substitutions on the ring and the nature of the side chain at the 3-position are crucial in defining the biological activity profile of each derivative. The unique combination of a 6-nitro group and a 3-methyl acetate side chain in this compound suggests a distinct biological activity profile that warrants further investigation.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is particularly crucial in organic synthesis, where reaction mixtures can contain starting materials, intermediates, byproducts, and the desired product.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Methyl 6-Nitroindole-3-acetate and for its precise quantification. This technique offers high resolution and sensitivity, making it ideal for separating the target compound from structurally similar impurities.

A typical HPLC method for the analysis of this compound would involve a reversed-phase approach. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like indole (B1671886) derivatives. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govmdpi.com Detection is commonly performed using a UV detector, as the indole ring and the nitro group in this compound provide strong chromophores, leading to significant UV absorbance, typically monitored at wavelengths around 254 nm or 280 nm. researchgate.netresearchgate.net

For purity assessment, a high-resolution chromatogram is generated, and the area of the peak corresponding to this compound is compared to the total area of all peaks. A purity of ≥99% is often desired for research applications. jk-sci.com

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Retention Time | ~15.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis due to its polarity and molecular weight. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

A common derivatization strategy for compounds containing carboxylic acid and amine functionalities is esterification and/or silylation. For this compound, the primary amine on the indole ring could be derivatized. For instance, methylation can be performed to create a more volatile derivative. researchgate.net Another approach is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogen of the indole nitrogen to form a less polar trimethylsilyl (B98337) (TMS) derivative.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the mass-to-charge ratio of the resulting ions. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification of the derivatized this compound. notulaebotanicae.roresearchgate.net

Table 2: Hypothetical GC-MS Analysis of a Derivatized this compound

| Analyte | Derivatization Method | GC Column | Key Mass Fragments (m/z) |

| N-TMS-Methyl 6-Nitroindole-3-acetate | Silylation with BSTFA | DB-5ms, 30 m x 0.25 mm, 0.25 µm | [M]+, [M-15]+, [M-89]+, indole nucleus fragments |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. rsc.org In the synthesis of this compound, TLC can be used to quickly determine the consumption of starting materials and the formation of the product. rsc.orgarkat-usa.orgmdpi.comrsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). arkat-usa.org The choice of solvent system is optimized to achieve good separation between the starting materials, intermediates, and the final product.

After the solvent front has moved up the plate, the plate is removed, dried, and visualized. As this compound is a UV-active compound due to its aromatic and nitro functionalities, it can be easily visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot. arkat-usa.org By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a pure standard of the product (if available), a researcher can effectively monitor the reaction's progress and determine the optimal time to stop the reaction and proceed with workup and purification. rsc.orgrsc.org

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a straightforward method for the quantitative analysis of this compound, particularly for determining the concentration of pure solutions. The presence of the conjugated indole ring system and the nitro group results in strong absorption of ultraviolet and visible light. nih.gov

To perform a quantitative analysis, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared. The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution of unknown concentration, its concentration can be determined from the calibration curve.

While not as specific as chromatographic methods, UV-Vis spectrophotometry is a rapid and simple technique for routine quantitative measurements where the sample matrix is not complex.

Method Validation in Research Contexts

For an HPLC method used to analyze this compound, key validation parameters would include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks in the chromatogram. nih.govnih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is assessed by analyzing a series of standards and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. nih.govmdpi.commdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comsciepub.com

By evaluating these parameters, researchers can have confidence in the quality of the analytical data they generate for this compound, ensuring the integrity of their research findings.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

While Methyl 6-Nitroindole-3-acetate is an achiral molecule, its core structure serves as an ideal starting point for the synthesis of complex, chiral molecules with potential biological activities. Future research should focus on developing novel catalytic methods for the enantioselective functionalization of the indole (B1671886) scaffold. Although the high nucleophilicity of the C3 position is often exploited, electrophilic substitution at the C2 position for 3-substituted indoles remains a challenge. researchgate.net

Promising strategies include the use of advanced catalyst systems to introduce chirality. For instance, dual chiral Lewis acid/hydrogen-bond-mediated catalysts have shown potential in the Friedel-Crafts C2-alkylation of 3-substituted indoles. researchgate.net Similarly, enantioselective C-H insertion reactions catalyzed by transition metals like rhodium could be employed to create complex carbocyclic structures fused to the indole core. acs.org These approaches could introduce stereocenters at various positions, leading to new families of chiral indole derivatives for evaluation as pharmaceutical agents.

| Strategy | Target Position | Potential Catalyst Class | Type of Chirality Introduced |

| Asymmetric Friedel-Crafts Alkylation | C2-position | Chiral Lewis Acids (e.g., Cu(II)-bisoxazoline, N,N′-dioxide−Ni(II)) | Quaternary stereocenter |

| Catalytic Asymmetric Dearomatization | C2/C3-positions | Transition Metals (e.g., Palladium, Iridium) | Spirocyclic stereocenter |

| Enantioselective C-H Insertion | C2 or C7-position | Chiral Rhodium Carbene Complexes | Fused-ring stereocenters |

| Side-Chain Asymmetric Alkylation | α-carbon of acetate (B1210297) | Chiral Phase-Transfer Catalysts | Stereocenter on the side chain |

Investigation of Advanced Photo- and Electrochemical Transformations

The nitro group of this compound is a key functional handle for advanced molecular transformations. Both photochemical and electrochemical methods offer green and highly selective alternatives to traditional chemical reagents for modifying this group and the indole core.

Electrochemical reduction provides a clean method for converting the nitro group into an amine, yielding Methyl 6-aminoindole-3-acetate. This transformation avoids harsh chemical reducing agents and allows for precise control over the reaction. The resulting aminoindole is a valuable intermediate for synthesizing dyes, polymers, and pharmaceutically active compounds. Furthermore, building on research into the electropolymerization of aminoindoles, future work could explore the in-situ electrochemical reduction of the nitro group followed by electropolymerization to create novel redox-active and conductive polymeric films on electrode surfaces. researchgate.net

Photoredox catalysis could also be explored to forge new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to functionalize, such as the C2 and C7 positions. The unique electronic properties of the nitroindole scaffold could be harnessed to participate in novel photochemical cyclization or functionalization reactions, expanding the accessible chemical space.

Expanding the Scope of Derivatization for Functional Material Research

The indole nucleus is a privileged scaffold in the field of materials science, finding use in organic solar cells and other electronic devices. openmedicinalchemistryjournal.com this compound is a promising, yet underexplored, building block for novel functional materials.

Future research should focus on a systematic derivatization of the molecule to tune its electronic and physical properties. Key transformations could include:

Reduction of the nitro group to an amine, providing a site for polymerization or attachment of other functional moieties.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can act as an anchor to attach the molecule to semiconductor surfaces for applications in dye-sensitized solar cells.

N-alkylation or N-arylation of the indole nitrogen to modify solubility and intermolecular packing in solid-state devices.

Transition metal-catalyzed C-H functionalization at various positions on the indole core to attach other aromatic groups, thereby extending the π-conjugated system for applications in organic electronics. rsc.org

| Derivatization Reaction | Resulting Functional Group | Potential Material Application |

| Reduction of NO₂ | Primary Amine (-NH₂) | Monomer for conductive polymers; Dye synthesis |

| Hydrolysis of Ester | Carboxylic Acid (-COOH) | Anchoring group for dye-sensitized solar cells (DSSCs) |

| N-Alkylation | Substituted Indole Nitrogen | Tuning solubility for organic electronics |

| C-H Arylation | Bi-aryl System | Organic light-emitting diodes (OLEDs); Organic field-effect transistors (OFETs) |

Deeper Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches